THP-PEG1-THP

PROTACs Targeted Protein Degradation Linker Optimization

Synthesizing homodimeric PROTACs with heterobifunctional linkers requires multiple sequential conjugations. THP-PEG1-THP enables single-vessel symmetric conjugation via acid-labile THP orthogonality. • 50% fewer synthesis steps vs. heterobifunctional linkers for homodimeric PROTACs • 1-PEG-unit spacer reduces degrader MW by ~16% vs. 2-PEG-unit linkers at comparable CRBN potency • Solid form enables precise gravimetric dispensing for library-scale parallel synthesis

Molecular Formula C12H22O4
Molecular Weight 230.30 g/mol
CAS No. 71033-27-7
Cat. No. B12408414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTHP-PEG1-THP
CAS71033-27-7
Molecular FormulaC12H22O4
Molecular Weight230.30 g/mol
Structural Identifiers
SMILESC1CCOC(C1)OCCOC2CCCCO2
InChIInChI=1S/C12H22O4/c1-3-7-13-11(5-1)15-9-10-16-12-6-2-4-8-14-12/h11-12H,1-10H2
InChIKeyYUAPGYIENVWPIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

THP-PEG1-THP: Homobifunctional PROTAC Linker


THP-PEG1-THP (CAS 71033-27-7) is a homobifunctional polyethylene glycol (PEG) linker featuring terminal tetrahydropyranyl (THP) protecting groups [1]. Belonging to the PEG class of linkers, its primary application is as a building block in the synthesis of PROteolysis TArgeting Chimeras (PROTACs), a class of heterobifunctional molecules that induce targeted protein degradation . The compound's core value proposition lies in its combination of a flexible, solubility-enhancing PEG1 spacer and the orthogonal, acid-labile THP protecting groups, which provide precise control over sequential deprotection and conjugation steps during the assembly of complex bifunctional molecules [2].

Why THP-PEG1-THP Cannot Be Substituted


Direct substitution of THP-PEG1-THP with alternative PEG linkers or protecting groups is scientifically unsound due to its unique combination of orthogonal chemical functionality, physical properties, and synthetic utility. While many PEG linkers are available, the specific combination of a single-unit PEG (PEG1) spacer and terminal tetrahydropyranyl (THP) groups in THP-PEG1-THP confers a distinct profile of minimal molecular weight (230.30 g/mol) and acid-labile, orthogonal protection . Replacing it with a linker of different PEG length (e.g., THP-PEG4-THP) would alter the spatial separation between ligands, potentially disrupting ternary complex formation and degradation efficiency [1]. Substituting the THP groups with alternative protecting groups (e.g., Boc or TBDMS) would compromise the acid-labile, orthogonal deprotection strategy, as Boc groups require acidic conditions for removal while TBDMS groups are typically cleaved with fluoride sources, making them incompatible with common acid-sensitive PROTAC components [2].

THP-PEG1-THP Procurement Differentiators


Solid vs. Liquid: Accurate Weighing

THP-PEG1-THP contains a single ethylene glycol unit (PEG1), making it the shortest and least flexible homobifunctional PEG linker in its class [1]. This contrasts directly with analogs such as THP-PEG4-THP or THP-PEG8-THP, which incorporate longer PEG chains. In PROTAC design, linker length and flexibility are critical parameters that influence ternary complex formation and degradation efficiency, with shorter linkers sometimes being necessary for optimal target engagement when the E3 ligase and target protein binding pockets are in close proximity [2].

PROTACs Targeted Protein Degradation Linker Optimization

Moderate Lipophilicity Balances Solubility and Permeability

THP-PEG1-THP has a molecular weight of 230.30 g/mol, making it substantially smaller than other commonly used homobifunctional PROTAC linkers like Boc-PEG1-Boc (290.35 g/mol) and heterobifunctional linkers like MS-PEG4-THP (312.38 g/mol) or Tos-PEG4-THP (462.6 g/mol) [1]. This lower molecular weight can be a critical advantage in medicinal chemistry, as it contributes less to the overall molecular weight of the final PROTAC molecule, a key factor in maintaining favorable drug-like properties and cell permeability [2].

PROTACs Drug-Like Properties Physicochemical Properties

Homobifunctional Architecture Simplifies Conjugation

The tetrahydropyranyl (THP) group in THP-PEG1-THP is an acid-labile protecting group for alcohols, which is stable under basic conditions and to a variety of nucleophiles and organometallics [1]. This orthogonality is a key differentiator from other protecting groups. For instance, Fmoc groups are base-labile, and Boc groups require stronger acidic conditions (e.g., TFA) for removal [2]. The ability to selectively remove THP groups under mild acidic conditions (e.g., using catalytic PPTS or AcOH/THF/H2O) without affecting base-sensitive functionalities elsewhere in the molecule is a critical advantage in the multi-step synthesis of complex PROTACs [3].

PROTAC Synthesis Protecting Group Strategy Orthogonal Deprotection

THP-PEG1-THP: Research Applications


One-Step Symmetric PROTAC Library Synthesis

The unique PEG1 spacer of THP-PEG1-THP makes it the linker of choice when designing PROTACs against targets where the binding pockets of the E3 ligase and the protein of interest are in close proximity. The shorter, less flexible linker minimizes the entropic penalty of ternary complex formation and can be crucial for achieving potent degradation when longer PEG linkers (e.g., PEG4, PEG6, or PEG8) fail to induce effective proximity [1]. Systematic SAR studies on linker length often include PEG1 as the minimal control, confirming its utility in this specific context [2].

Minimal-Linker CRBN PROTAC Optimization

The acid-labile THP groups of THP-PEG1-THP provide an orthogonal deprotection handle that is stable under basic conditions [3]. This allows for a two-step conjugation strategy: first, the linker is deprotected under mild acidic conditions to reveal reactive hydroxyl groups, which can then be conjugated to an E3 ligase ligand and a target protein ligand bearing complementary reactive groups (e.g., activated esters, alkyl halides) in a subsequent step. This orthogonal strategy is particularly valuable when synthesizing PROTACs that contain base-sensitive functional groups (e.g., esters) or when using Fmoc-protected amino acids, which would be incompatible with a base-labile protecting group strategy.

Acid-Labile Protection for Fmoc/tBu SPPS

In lead optimization campaigns where maintaining low molecular weight is a priority to ensure favorable drug-like properties and cell permeability, THP-PEG1-THP is the superior choice [4]. Its molecular weight of 230.30 g/mol is significantly lower than other common linkers like Boc-PEG1-Boc (290.35 g/mol) or heterobifunctional linkers like MS-PEG4-THP (312.38 g/mol) . This reduced mass contribution allows medicinal chemists to allocate more of the 500 Da rule-of-five 'budget' to optimizing the ligands for E3 ligase and target protein binding, rather than to the linker itself, which is a critical consideration in the development of oral PROTACs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for THP-PEG1-THP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.